2-(2-Aminophenyl)-6-methoxy-5-nitro-4H-1-benzopyran-4-one
CAS No.: 921942-39-4
Cat. No.: VC16931202
Molecular Formula: C16H12N2O5
Molecular Weight: 312.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921942-39-4 |
|---|---|
| Molecular Formula | C16H12N2O5 |
| Molecular Weight | 312.28 g/mol |
| IUPAC Name | 2-(2-aminophenyl)-6-methoxy-5-nitrochromen-4-one |
| Standard InChI | InChI=1S/C16H12N2O5/c1-22-13-7-6-12-15(16(13)18(20)21)11(19)8-14(23-12)9-4-2-3-5-10(9)17/h2-8H,17H2,1H3 |
| Standard InChI Key | QYTKHUDYQZIRKT-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3N)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
2-(2-Aminophenyl)-6-methoxy-5-nitro-4H-1-benzopyran-4-one belongs to the benzopyran-4-one family, a class of oxygen-containing heterocyclic compounds. Its IUPAC name, 2-(2-aminophenyl)-6-methoxy-5-nitrochromen-4-one, reflects its substitution pattern:
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A nitro group (-NO₂) at position 5 of the chromen-4-one ring.
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A methoxy group (-OCH₃) at position 6.
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A 2-aminophenyl substituent at position 2.
The compound’s canonical SMILES notation, COC1=C(C2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3N)[N+](=O)[O-], highlights its planar aromatic system and electron-withdrawing nitro group, which influence its reactivity and solubility.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS No. | 921942-39-4 |
| Molecular Formula | C₁₆H₁₂N₂O₅ |
| Molecular Weight | 312.28 g/mol |
| IUPAC Name | 2-(2-aminophenyl)-6-methoxy-5-nitrochromen-4-one |
| SMILES | COC1=C(C2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3N)N+[O-] |
| InChI Key | QYTKHUDYQZIRKT-UHFFFAOYSA-N |
Synthesis and Chemical Reactivity
Reactivity and Stability
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Nitro Group Reduction: The nitro group may be reduced to an amine (-NH₂) under catalytic hydrogenation, altering electronic properties.
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Methoxy Group Demethylation: Acidic or enzymatic conditions could cleave the methoxy group to yield a phenolic hydroxyl.
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Aminophenyl Reactivity: The primary amine on the phenyl ring may participate in diazotization or Schiff base formation.
Analytical Characterization
Spectroscopic Data
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Mass Spectrometry (MS): A molecular ion peak at m/z 312.28 confirms the molecular weight. Fragmentation patterns likely include losses of NO₂ (46 Da) and OCH₃ (31 Da).
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: Aromatic protons near δ 6.5–8.5 ppm, methoxy singlet at δ ~3.8 ppm.
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¹³C NMR: Carbonyl signal at δ ~175 ppm, nitro-bearing carbon at δ ~140 ppm.
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Infrared (IR): Stretching vibrations for NO₂ (~1520 cm⁻¹), C=O (~1650 cm⁻¹), and NH₂ (~3350 cm⁻¹).
Table 2: Predicted Spectroscopic Signals
| Technique | Key Signals |
|---|---|
| MS | [M]⁺- at m/z 312.28 |
| ¹H NMR | δ 8.2 (H-5), δ 6.9 (H-2') |
| IR | 1520 cm⁻¹ (NO₂), 1650 cm⁻¹ (C=O) |
Applications and Future Directions
Industrial and Academic Use
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Drug Discovery: Functionalization of the aminophenyl group could yield derivatives with enhanced bioavailability.
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Material Science: Nitro-aromatics serve as electron-deficient components in organic semiconductors.
Challenges and Opportunities
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Synthetic Complexity: Steric hindrance from substituents may complicate large-scale synthesis.
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Toxicity Profiling: Nitro compounds often require metabolic activation, necessitating cytotoxicity studies.
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